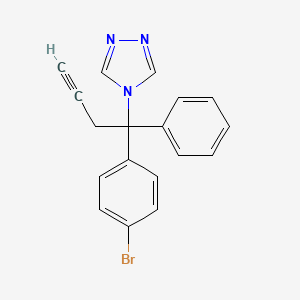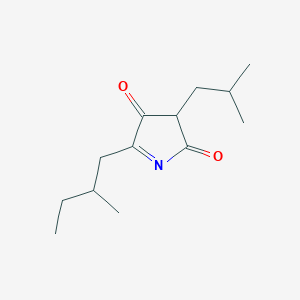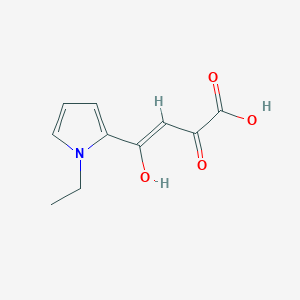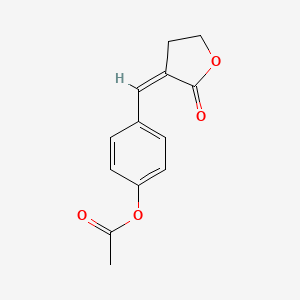![molecular formula C9H9ClN2O2 B12891340 3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of an aminoethyl group and a chlorine atom attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
化学反应分析
Types of Reactions
3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.
科学研究应用
3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing substrate access. The molecular targets and pathways involved vary depending on the biological system being studied .
相似化合物的比较
Similar Compounds
2-Aminobenzoxazole: Lacks the chlorine and aminoethyl groups, making it less versatile in terms of chemical reactivity.
6-Chlorobenzoxazole: Lacks the aminoethyl group, reducing its potential for biological activity.
2-(2-Aminoethyl)benzoxazole: Similar structure but without the chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one is unique due to the presence of both the chlorine and aminoethyl groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C9H9ClN2O2 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)-6-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-1-2-7-8(5-6)14-9(13)12(7)4-3-11/h1-2,5H,3-4,11H2 |
InChI 键 |
RDGMRHFSJSYXRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)OC(=O)N2CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


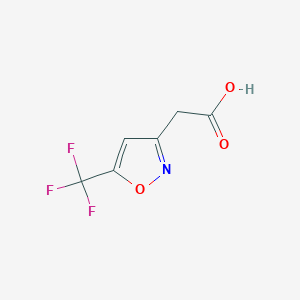
![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-(Aminomethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12891287.png)
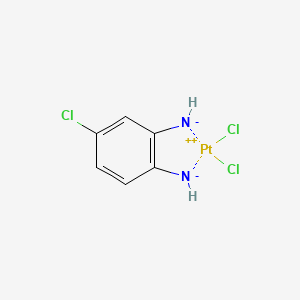
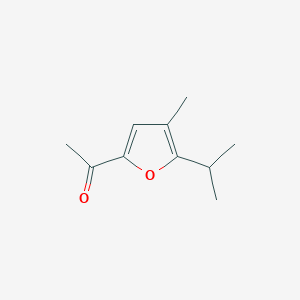
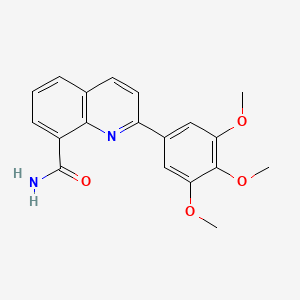
![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
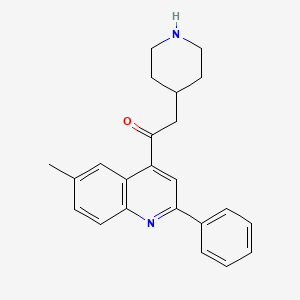
![1H-Pyrrolo[2,3-b]pyridine, 4-(3-fluorophenyl)-3-(2-thienylthio)-](/img/structure/B12891315.png)
